Triethylammonium 5-nitrobenzofuran-2-carboxylate
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Overview
Description
Triethylammonium 5-nitrobenzofuran-2-carboxylate is a chemical compound with the molecular formula C15H20N2O5 and a molecular weight of 308.33.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Triethylammonium 5-nitrobenzofuran-2-carboxylate typically involves the following steps:
Formation of 5-nitrobenzofuran-2-carboxylate: The starting material, 2-hydroxy-5-nitrobenzaldehyde, is treated with ethyl bromoacetate in the presence of sodium carbonate in N-methyl pyrrolidine.
Formation of Triethylammonium Salt: The ethyl 5-nitrobenzofuran-2-carboxylate is then reacted with triethylamine to form this compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
Triethylammonium 5-nitrobenzofuran-2-carboxylate can undergo various types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The carboxylate group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products Formed
Reduction: 5-amino-benzofuran-2-carboxylate.
Substitution: Depending on the nucleophile used, various substituted benzofuran derivatives can be formed.
Scientific Research Applications
Triethylammonium 5-nitrobenzofuran-2-carboxylate has several scientific research applications, including:
Medicinal Chemistry: It serves as a precursor for the synthesis of biologically active benzofuran derivatives with potential anti-tumor, antibacterial, anti-oxidative, and anti-viral activities.
Chemical Biology: It is used in the study of molecular interactions and pathways involving benzofuran derivatives.
Industrial Chemistry: It is utilized in the synthesis of complex organic molecules and materials.
Mechanism of Action
The mechanism of action of Triethylammonium 5-nitrobenzofuran-2-carboxylate is primarily related to its ability to interact with biological molecules. The nitro group can undergo reduction to form an amino group, which can then participate in various biochemical reactions. The benzofuran ring structure allows for interactions with enzymes and receptors, influencing various biological pathways .
Comparison with Similar Compounds
Similar Compounds
Ethyl 5-nitrobenzofuran-2-carboxylate: A precursor in the synthesis of Triethylammonium 5-nitrobenzofuran-2-carboxylate.
5-amino-benzofuran-2-carboxylate: A reduction product of this compound.
Uniqueness
This compound is unique due to its combination of a benzofuran ring with a nitro group and a triethylammonium salt. This unique structure allows it to participate in a variety of chemical reactions and makes it a valuable compound in scientific research and industrial applications .
Properties
IUPAC Name |
N,N-diethylethanamine;5-nitro-1-benzofuran-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5NO5.C6H15N/c11-9(12)8-4-5-3-6(10(13)14)1-2-7(5)15-8;1-4-7(5-2)6-3/h1-4H,(H,11,12);4-6H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLTZRLOBUJHDNT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC.C1=CC2=C(C=C1[N+](=O)[O-])C=C(O2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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